6-(Dimethylamino)hexanal
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Overview
Description
6-(Dimethylamino)hexanal is an organic compound with the molecular formula C8H17NO. It is a derivative of hexanal, where the hydrogen atom on the sixth carbon is replaced by a dimethylamino group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
6-(Dimethylamino)hexanal can be synthesized through several methods. One common approach involves the reaction of 6-chlorohexanal with dimethylamine. The reaction typically occurs in the presence of a base such as sodium hydroxide, which facilitates the substitution of the chlorine atom with the dimethylamino group.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(Dimethylamino)hexanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as halides, thiols, and amines
Major Products Formed
Oxidation: 6-(Dimethylamino)hexanoic acid
Reduction: 6-(Dimethylamino)hexanol
Substitution: Products depend on the nucleophile used
Scientific Research Applications
6-(Dimethylamino)hexanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(Dimethylamino)hexanal involves its reactivity as an aldehyde and the presence of the dimethylamino group. The aldehyde group can undergo nucleophilic addition reactions, while the dimethylamino group can participate in various substitution reactions. These properties make it a versatile compound in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
6-(Dimethylamino)hexanol: Similar structure but with an alcohol group instead of an aldehyde.
6-(Dimethylamino)hexanoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
6-(Dimethylamino)hexane: Similar structure but without the aldehyde group.
Uniqueness
6-(Dimethylamino)hexanal is unique due to the presence of both an aldehyde group and a dimethylamino group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable compound in synthetic organic chemistry.
Properties
CAS No. |
2554-94-1 |
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Molecular Formula |
C8H17NO |
Molecular Weight |
143.23 g/mol |
IUPAC Name |
6-(dimethylamino)hexanal |
InChI |
InChI=1S/C8H17NO/c1-9(2)7-5-3-4-6-8-10/h8H,3-7H2,1-2H3 |
InChI Key |
LBFNURCCCNZNIC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCCCC=O |
Origin of Product |
United States |
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